2,6-Bis(trifluoromethyl)benzonitrile
Overview
Description
Scientific Research Applications
General Uses
- Application Summary : “2,6-Bis(trifluoromethyl)benzonitrile” is used as an organic intermediate in synthesis . It is also used as a pharmaceutical intermediate .
Specific Application in Drug Synthesis
- Application Summary : “2,6-Bis(trifluoromethyl)benzonitrile” is used in the synthesis of the drug Selinexor .
- Methods of Application/Experimental Procedures : The mechanism for producing Selinexor begins with “2,6-Bis(trifluoromethyl)benzonitrile”. The “2,6-Bis(trifluoromethyl)benzonitrile” is hydrolyzed with K2CO3 in the presence of 30% H2O2 to obtain the intermediate “3,5-bis(trifluoromethyl)benzamide”, which then reacts with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate .
- Results/Outcomes : The outcome of this process is the production of the drug Selinexor .
FDA-Approved Trifluoromethyl Group-Containing Drugs
- Application Summary : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years . This includes drugs that incorporate the TFM group as one of the pharmacophores .
FDA-Approved Trifluoromethyl Group-Containing Drugs
properties
IUPAC Name |
2,6-bis(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6N/c10-8(11,12)6-2-1-3-7(5(6)4-16)9(13,14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWBHDYEEOSTSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371141 | |
Record name | 2,6-bis(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(trifluoromethyl)benzonitrile | |
CAS RN |
25753-25-7 | |
Record name | 2,6-bis(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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